molecular formula C24H22N4O3S B603944 N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120220-63-4

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603944
CAS No.: 1120220-63-4
M. Wt: 446.5g/mol
InChI Key: IQRRVSYQUVZVIZ-UHFFFAOYSA-N
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Description

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a quinazoline ring, a thienyl group, and an amide linkage, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.

    Amide Bond Formation: The final step involves the coupling of the quinazoline derivative with a benzyl-protected thienylcarbonyl amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various alkyl or aryl-substituted derivatives

Scientific Research Applications

N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thienyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein. The amide linkage provides stability and rigidity to the molecule, ensuring proper orientation for effective binding.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[benzyl(2-furylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-{3-[benzyl(2-pyridylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness

The presence of the thienyl group in N-{3-[benzyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide imparts unique electronic properties and potential for π-π interactions, which may enhance its binding affinity and specificity towards certain biological targets compared to its analogs with furan or pyridine rings.

Properties

CAS No.

1120220-63-4

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5g/mol

IUPAC Name

N-[3-[benzyl(thiophene-2-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C24H22N4O3S/c29-22-18-10-4-5-11-19(18)26-21(27-22)23(30)25-13-7-14-28(16-17-8-2-1-3-9-17)24(31)20-12-6-15-32-20/h1-6,8-12,15H,7,13-14,16H2,(H,25,30)(H,26,27,29)

InChI Key

IQRRVSYQUVZVIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CS4

Origin of Product

United States

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